![molecular formula C3H4ClN5O2S B1264682 1H-Imidazole-1-sulfonyl azide hydrochloride CAS No. 952234-36-5](/img/structure/B1264682.png)
1H-Imidazole-1-sulfonyl azide hydrochloride
Overview
Description
Synthesis Analysis
Imidazole-1-sulfonyl azide hydrochloride can be synthesized from inexpensive materials through a one-pot reaction, making it both efficient and scalable. This synthesis process yields a crystalline product that is stable and convenient for storage and handling (Goddard-Borger & Stick, 2007). An updated synthesis approach has been developed for the hydrogen sulfate salt of imidazole-1-sulfonyl azide, which is considered safer and more stable than the hydrochloride salt, particularly avoiding risks associated with stability and detonation (Potter et al., 2016).
Molecular Structure Analysis
The molecular structure and stability of various salts of imidazole-1-sulfonyl azide, including the hydrochloride salt, have been examined. These studies revealed that certain salts possess improved properties over the hydrochloride salt, potentially offering safer handling and storage options. Single-crystal X-ray diffraction has provided insight into their solid-state structures, aiding in understanding their stability and reactivity profiles (Fischer et al., 2012).
Chemical Reactions and Properties
Imidazole-1-sulfonyl azide hydrochloride facilitates the synthesis of sulfonyl azides from primary sulfonamides through a high-yielding and experimentally simple method. This reaction does not require the addition of copper salts and proceeds via a diazo transfer mechanism, highlighting the reagent's versatility and efficiency in organic synthesis (Stevens et al., 2014).
Scientific Research Applications
Synthetic Chemistry and Pharmaceutical Applications
1H-Imidazole-1-sulfonyl azide hydrochloride serves as a pivotal intermediate in the synthesis of various heterocyclic compounds, showcasing a broad spectrum of biological activities. The chemical's relevance spans across the synthesis of sulfa drug analogs, antimicrobial agents, and its role in elucidating reaction pathways in antioxidant assays. Notably, it's been instrumental in advancing research in the development of compounds exhibiting diuretic, antihypertensive, anti-inflammatory, and anticancer properties.
Sulfa Drug Analogs Development : The compound has been identified as crucial in the synthesis of N-sulfonylamino azinones, which possess notable biological activities including diuretic, antihypertensive, and anticancer effects (Elgemeie, Azzam, & Elsayed, 2019).
Antioxidant Capacity Assays : It has been indirectly related to the study of antioxidant capacities, particularly in methodologies assessing the reaction pathways and effectiveness of antioxidant agents (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Antimicrobial and Antifungal Research
Research involving this compound extends into the antimicrobial and antifungal domains, where its derivatives, particularly those related to the imidazole ring, have been explored for their potent activities against a variety of pathogens.
- Imidazole Derivatives as Therapeutic Agents : The imidazole ring, a core structure in many antimicrobial and antifungal agents, underscores the importance of derivatives synthesized using this compound. These derivatives are widely researched for their potential therapeutic applications, highlighting the diversity of the imidazole scaffold in drug discovery and development (Sharma et al., 2016).
Mechanism of Action
Target of Action
1H-Imidazole-1-sulfonyl azide hydrochloride, also known as Imidazole-1-sulfonyl azide hydrochloride, primarily targets primary amines or ammonium salts . These targets play a crucial role in various biochemical reactions, particularly in the formation of azides .
Mode of Action
This compound interacts with its targets by converting primary amines or ammonium salts to azides . This conversion is generally catalyzed by copper (II), nickel (II), zinc (II), and cobalt (II) salts . This reaction is effectively the reverse of the Staudinger reaction .
Biochemical Pathways
The conversion of primary amines or ammonium salts to azides affects the biochemical pathways involved in the synthesis of bioactive molecules and organic functional materials . The resulting azides can then participate in further reactions, such as click chemistry , leading to a variety of downstream effects.
Pharmacokinetics
It’s known that the compound is slightly soluble in water and methanol , which could influence its absorption and distribution. More detailed pharmacokinetic studies would be needed to fully understand its bioavailability and metabolism.
Result of Action
The primary result of the action of this compound is the formation of azides from primary amines or ammonium salts . These azides can then be used in the synthesis of bioactive molecules and organic functional materials .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of certain metal salts . For instance, the conversion of primary amines or ammonium salts to azides is catalyzed by copper (II), nickel (II), zinc (II), and cobalt (II) salts . Additionally, the compound is hygroscopic and forms hydrazoic acid on prolonged storage and on contact with water , indicating that moisture and storage conditions can significantly affect its stability and efficacy.
Safety and Hazards
As with all organic azides, this compound is potentially explosive both in use and in preparation . The hydrochloride salt was initially reported to be insensitive to impact, vigorous grinding, and prolonged heating at 80 °C, although heating above 150 °C resulted in violent decomposition . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
properties
IUPAC Name |
N-diazoimidazole-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5O2S.ClH/c4-6-7-11(9,10)8-2-1-5-3-8;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYURSCOGYWBRDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
952234-36-5 | |
Record name | 1H-Imidazole-1-sulphonyl azide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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